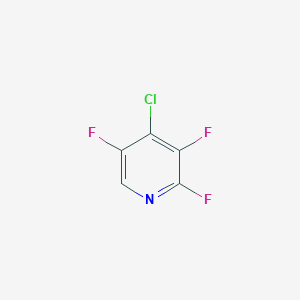

4-氯-2,3,5-三氟吡啶

描述

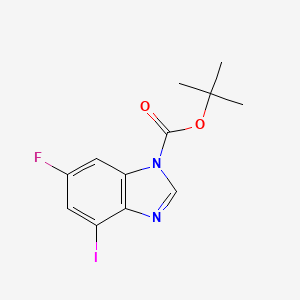

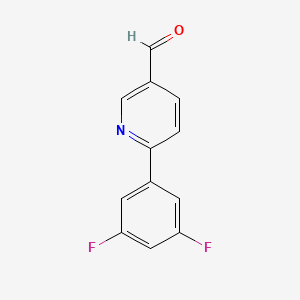

4-Chloro-2,3,5-trifluoropyridine is a type of fluorinated pyridine . Fluoropyridines are interesting due to their unique physical, chemical, and biological properties, which are attributed to the presence of a strong electron-withdrawing substituent in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines, including 4-Chloro-2,3,5-trifluoropyridine, is a challenging task . One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3,5-trifluoropyridine consists of a pyridine ring with a chlorine atom and three fluorine atoms attached to it .Chemical Reactions Analysis

Fluoropyridines, including 4-Chloro-2,3,5-trifluoropyridine, are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . They can undergo various chemical reactions, including nucleophilic substitution and deamination .Physical And Chemical Properties Analysis

4-Chloro-2,3,5-trifluoropyridine is a colorless liquid . It is insoluble in water and denser than water .科学研究应用

合成和化学性质

- 除草剂中间体的合成: 4-氯-2,3,5-三氟吡啶被用作高效除草剂三氟磺隆合成的关键中间体。此过程包括几个步骤,包括霍夫曼降解、氧化氯化和重氮化-醇解,根据烟酰胺(左航东,2010)实现 48.7% 的总收率。

- 取代中的区域化学柔性: 该化合物表现出独特的区域化学柔性,允许在吡啶环的不同位置进行选择性取代。此特性对于开发新的合成路线和对化合物进行功能化以用于各种应用至关重要 (M. Schlosser 等,2005).

有机合成中的应用

- 去质子化和羧化研究: 2,3,5-三氯吡啶(一种相关化合物)的去质子化已得到广泛研究。该研究对于理解 4-氯-2,3,5-三氟吡啶在有机合成中的化学行为至关重要,特别是对于选择性引入官能团 (Carla Bobbio 和 M. Schlosser,2001).

新型化学实体的开发

- 用于药物化学的衍生物的创建: 该化合物的多功能性允许开发在药物化学中具有潜在应用的新衍生物。例如,已经实现了 4-氯-2,2-二氟 [1,3] 二氧杂环 [4,5-c] 吡啶(4-氯-2,3,5-三氟吡啶的衍生物)的合成,突出了其在创建新型药物化合物中的潜力 (M. P. Catalani 等,2010).

超分子化学的潜力

- 在超分子结构中的使用: 该化合物的结构和电子性质使其适用于超分子化学。它参与 π 堆积相互作用的能力可以被用来设计复杂的分子组装体 (B. Maleki,2015).

新型合成方法

- 创新的合成技术: 研究重点是为 4-氯-2,3,5-三氟吡啶及其衍生物开发新的合成方法。这些方法旨在提高效率、减少环境影响,并能够创造具有多种应用的新型化合物 (R. Chambers 等,2001).

作用机制

Target of Action

4-Chloro-2,3,5-trifluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are usually less reactive than their chlorinated and brominated analogues

Mode of Action

Fluoropyridines in general have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties can influence their interaction with targets.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds .

Result of Action

Fluoropyridines are known to have unique physical, chemical, and biological properties that can influence their effects at the molecular and cellular levels.

安全和危害

未来方向

Fluoropyridines, including 4-Chloro-2,3,5-trifluoropyridine, have found applications in the agrochemical and pharmaceutical industries . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The interest towards the development of fluorinated chemicals has been steadily increasing . It is expected that many novel applications of fluoropyridines will be discovered in the future .

属性

IUPAC Name |

4-chloro-2,3,5-trifluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HClF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVLNYNBAFGTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303037 | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914636-17-2 | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3,5-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)

![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)

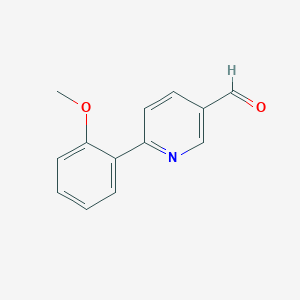

![6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043670.png)